Anipamil In Vivo: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
Anipamil In Vivo: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anipamil is a phenylalkylamine calcium channel blocker and a long-acting analog of verapamil.[1] It has been investigated for its potential in treating cardiovascular diseases, including hypertension and arrhythmias.[1][2] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for Anipamil, along with detailed experimental protocols from key studies.
Pharmacokinetics
Comprehensive in vivo pharmacokinetic data for Anipamil, including specific parameters for absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. Anipamil is a long-acting analogue of verapamil, and as such, its pharmacokinetic profile is expected to share some similarities with verapamil, though with a longer duration of action.
Due to the limited availability of specific quantitative data for Anipamil, the following table summarizes the known pharmacokinetic parameters of its parent compound, Verapamil, in rats, which may serve as a general reference.
Disclaimer: The following data pertains to Verapamil and should not be directly extrapolated to Anipamil without further dedicated studies.
Table 1: In Vivo Pharmacokinetic Parameters of Verapamil in Rats
| Parameter | Value | Species | Route of Administration | Source |
| Volume of Distribution (Vd) | 2.99 ± 0.57 L/kg (steady state) | Rat | Intravenous | [3] |
| 5.08 ± 0.54 L/kg (beta phase) | ||||
| Plasma Clearance (CLp) | 40.4 ± 9.73 mL/min/kg | Rat | Intravenous | [3] |
| Terminal Half-life (T1/2) | 1.59 ± 0.46 h | Rat | Intravenous | |
| Mean Residence Time (MRT) | 1.26 ± 0.12 h | Rat | Intravenous | |
| Oral Bioavailability (F) | 0.02 ± 0.01 | Rat | Oral |
Verapamil is known to undergo extensive first-pass metabolism in the liver, which contributes to its low oral bioavailability. It is highly bound to plasma proteins. The metabolism of Verapamil is complex and involves multiple cytochrome P450 enzymes, primarily CYP3A4.
Pharmacodynamics
The in vivo pharmacodynamic effects of Anipamil have been primarily investigated in the context of its cardiovascular actions.
Cardiovascular Effects in Anesthetized Rats
In anesthetized rats, intravenous administration of Anipamil produced a dose-dependent decrease in blood pressure and heart rate. This was associated with a reduction in peripheral resistance. At higher doses, evidence of myocardial depression was observed. Anipamil also caused a notable increase in blood flow and conductance in the heart, liver, and skeletal muscle, while decreasing blood flow in the kidneys, intestine, and spleen, particularly at higher doses.
Table 2: Hemodynamic Effects of Intravenous Anipamil in Anesthetized Rats
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Peripheral Resistance |
| 1 | Dose-dependent fall | Dose-dependent fall | Fall |
| 2.5 | Dose-dependent fall | Dose-dependent fall | Fall |
| 5 | Dose-dependent fall | Dose-dependent fall | Fall (with evidence of myocardial depression) |
Source:
Table 3: Effects of Intravenous Anipamil on Regional Blood Flow in Anesthetized Rats
| Organ/Vascular Bed | Effect on Blood Flow | Effect on Conductance |
| Heart | Increased | Increased |
| Liver | Increased | Increased |
| Skeletal Muscle | Increased | Increased |
| Kidneys | Decreased (especially at high doses) | Decreased |
| Intestine | Decreased (especially at high doses) | Decreased |
| Spleen | Decreased (especially at high doses) | Decreased |
Source:
Antiarrhythmic Effects in Pigs
In a study on anesthetized pigs with myocardial ischemia, Anipamil was investigated for its antiarrhythmic properties. A high dose of Anipamil (5.0 mg/kg + 0.50 mg/kg/min infusion) was associated with a higher incidence of ventricular tachycardia in the early phase of ischemia compared to controls. In later phases, both low (1.0 mg/kg + 0.10 mg/kg/min infusion) and high doses of Anipamil tended to reduce ventricular tachycardia but not ventricular fibrillation.
Experimental Protocols
Cardiovascular and Regional Blood Flow Study in Anesthetized Rats
Objective: To determine the effects of intravenous Anipamil on cardiovascular parameters and regional blood flow in anesthetized rats.
Animal Model: Male Sprague-Dawley rats.
Anesthesia: Pentobarbitone.
Surgical Preparation:
-
Catheterization of a femoral artery for blood pressure monitoring and blood sampling.
-
Catheterization of a femoral vein for drug administration.
-
Catheterization of the left ventricle via the right carotid artery for microsphere injection.
Experimental Procedure:
-
A baseline measurement of cardiovascular parameters (blood pressure, heart rate) and regional blood flow is taken.
-
Blood flow is determined using the microsphere injection method. Microspheres labeled with either ⁵⁷Co or ¹¹³Sn are injected into the left ventricle.
-
A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection to calculate cardiac output.
-
Anipamil is administered intravenously at doses of 1, 2.5, or 5 mg/kg.
-
One hour after Anipamil administration, a second microsphere injection (with the alternate isotope) is performed to measure post-treatment blood flow.
-
At the end of the experiment, the animals are euthanized, and organs are harvested to determine the radioactivity and calculate regional blood flow.
Source:
Visualizations
Signaling Pathway: Mechanism of Action of Anipamil
Caption: Mechanism of action of Anipamil as a calcium channel blocker.
Experimental Workflow: Cardiovascular Study in Rats
Caption: Workflow for the in vivo study of Anipamil's cardiovascular effects.
